
Hydrastine
Vue d'ensemble
Description
L’hydrastine est un alcaloïde isoquinoléique découvert en 1851 par Alfred P. Durand. L’this compound a été historiquement utilisée pour ses propriétés médicinales, en particulier comme agent hémostatique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse totale de l’hydrastine a fait l’objet de recherches dès le début du XXe siècle. La première synthèse réussie a été rapportée par Sir Robert Robinson et ses collaborateurs en 1931. Une percée significative a été réalisée en 1981 lorsque J. R. Falck et ses collaborateurs ont mis au point une synthèse totale en quatre étapes à partir de phénylbromure simple . Les étapes clés comprennent :
- Réaction d’alkylation avec du méthylisocyanure de lithium pour former un intermédiaire isocyanure.
- Réaction intramoleculaire de Passerini avec l’acide opianique pour former un intermédiaire amide lactonique.
- Réaction de cyclisation dans des conditions de déshydratation en utilisant de l’oxychlorure de phosphore.
- Hydrogénation catalysée utilisant du dioxyde de platine, suivie d’une amination réductrice avec du formaldéhyde pour installer le groupe N-méthyle .
Méthodes de production industrielle : La production industrielle de l’this compound implique généralement l’extraction des racines de l’Hydrastis canadensis. Le processus d’extraction comprend la macération de la matière végétale dans un solvant approprié, suivie d’une purification en utilisant des techniques telles que la chromatographie en phase liquide .
Analyse Des Réactions Chimiques
L’hydrastine subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée en hydrastinine en utilisant de l’acide nitrique.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites correspondantes.
Substitution : L’this compound peut subir des réactions de substitution, en particulier en impliquant ses groupes méthoxy.
Réactifs et conditions courants :
Oxydation : L’acide nitrique est couramment utilisé pour les réactions d’oxydation.
Réduction : Des catalyseurs tels que le dioxyde de platine sont utilisés pour les réactions d’hydrogénation.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Produits principaux :
Hydrastinine : Formée par oxydation de l’this compound.
This compound réduite : Formée par des réactions de réduction.
4. Applications de la Recherche Scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisée comme précurseur pour synthétiser d’autres alcaloïdes isoquinoléiques.
Biologie : Étudiée pour ses propriétés antimicrobiennes et anti-inflammatoires potentielles.
Médecine : Historiquement utilisée comme agent hémostatique et pour le traitement des troubles gastro-intestinaux.
Industrie : Utilisée dans la production de compléments alimentaires et de médicaments à base de plantes.
Applications De Recherche Scientifique
Pharmacological Properties
Hydrastine exhibits a range of biological activities that make it a compound of interest in pharmacological research. Key properties include:
- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various pathogens. It is particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Antitumor Effects : Studies have indicated that this compound possesses antitumor properties, specifically against human lung adenocarcinoma cells, suggesting its potential role in cancer therapy .
- Central Nervous System Effects : As a competitive antagonist at GABA A receptors, this compound may influence neurological functions and has been studied for its sedative effects .
Therapeutic Uses
This compound has been utilized in various therapeutic contexts, including:
- Respiratory Conditions : It is included in decongestant formulations and has been used to treat upper respiratory tract inflammation and congestion .
- Digestive Disorders : Traditional uses of this compound include treatment for digestive issues, such as diarrhea, where it exhibits antimicrobial and antisecretory properties .
- Wound Healing : Due to its antiseptic qualities, this compound is applied topically to wounds to prevent infection and promote healing .
Antimicrobial Effects Against MRSA
A study evaluated the antimicrobial efficacy of this compound against MRSA strains. The results indicated that this compound could inhibit the growth of MRSA, highlighting its potential as an alternative treatment for antibiotic-resistant infections .
Study Reference | Methodology | Findings |
---|---|---|
Miyazaki et al. (2017) | In vitro assays | This compound showed significant inhibition of MRSA growth. |
Antitumor Activity
Research conducted on the antitumor effects of this compound revealed that it significantly reduced cell viability in lung adenocarcinoma cells. The study emphasized the need for further exploration into its mechanisms of action and potential clinical applications in oncology .
Study Reference | Cancer Type | Results |
---|---|---|
RSC Advances (2020) | Lung Adenocarcinoma | This compound exhibited potent antitumor activity. |
Pharmacokinetics
A pharmacokinetic study assessed the metabolism of this compound following oral administration. The findings showed rapid absorption and extensive biotransformation, with several metabolites identified that may also possess pharmacological activity .
Parameter | Value |
---|---|
Cmax | 225 ± 100 ng/ml |
Tmax | 1.5 ± 0.3 hours |
Half-life | 4.8 ± 1.4 hours |
Mécanisme D'action
Le mécanisme d’action exact de l’hydrastine n’est pas complètement compris. Il est connu pour interagir avec diverses cibles moléculaires et voies :
Inhibition enzymatique : L’this compound inhibe certaines enzymes impliquées dans les voies métaboliques.
Liaison aux récepteurs : Elle se lie à des récepteurs spécifiques, modulant leur activité.
Comparaison Avec Des Composés Similaires
L’hydrastine est structurellement similaire à d’autres alcaloïdes isoquinoléiques tels que la berbérine et la canadine. Elle est unique dans ses propriétés pharmacologiques spécifiques et son utilisation historique comme agent hémostatique .
Composés Similaires :
Berbérine : Un autre alcaloïde isoquinoléique doté de propriétés antimicrobiennes.
Canadine : Trouvée dans la même famille de plantes et possède des activités biologiques similaires.
La combinaison unique de propriétés chimiques et d’activités biologiques de l’this compound en fait un composé précieux pour diverses applications scientifiques et industrielles.
Activité Biologique
Hydrastine, an alkaloid derived from the plant Hydrastis canadensis (goldenseal), has garnered attention for its various biological activities. This article explores the pharmacological properties, metabolic pathways, and therapeutic potentials of this compound, supported by data tables and case studies.
Overview of this compound
This compound is primarily known for its role as a bioactive compound in goldenseal. It is one of the chief alkaloids present in this plant, alongside berberine. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects.
Pharmacokinetics and Metabolism
This compound undergoes extensive biotransformation in the body. A study involving 11 healthy subjects administered an oral dose of 2.7 g of goldenseal supplement containing 78 mg of this compound revealed key pharmacokinetic parameters:
Parameter | Value |
---|---|
Maximal Serum Concentration (Cmax) | 225 ± 100 ng/ml |
Time to Max Concentration (Tmax) | 1.5 ± 0.3 hours |
Area Under Curve (AUC) | 6.4 ± 4.1 ng·h/ml·kg |
Elimination Half-Life | 4.8 ± 1.4 hours |
The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine serum and urine concentrations of this compound and its metabolites, which included glucuronide and sulfate conjugates formed during phase II metabolism .
Antimicrobial Activity
This compound has demonstrated significant antibacterial properties against various pathogens. A study evaluated the bactericidal activity of this compound and other alkaloids from Hydrastis canadensis against six bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound contributes to the traditional use of goldenseal as an antimicrobial agent .
Inhibition of Enzymes
Research has shown that this compound inhibits tyrosine hydroxylase in PC-12 cells, which may have implications for neuroprotective strategies . Additionally, it has been reported to inhibit several cytochrome P450 enzymes, affecting drug metabolism and potentially leading to herb-drug interactions .
Antitumor Activity
Recent studies highlight the antitumor potential of (-)-β-hydrastine against human lung adenocarcinoma cells. The compound exhibited potent cytotoxicity, suggesting that this compound may serve as a lead compound in cancer therapeutics .
Case Studies
- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that extracts from Hydrastis canadensis containing this compound showed enhanced antimicrobial activity due to synergistic interactions with other constituents like berberine .
- Pharmacokinetic Study : A clinical trial assessed the pharmacokinetics of this compound after oral administration of goldenseal supplements, revealing critical data on its absorption and metabolism, which is essential for understanding its therapeutic applications .
Propriétés
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025409 | |
Record name | Hydrastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-08-1 | |
Record name | (-)-Hydrastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrastine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 118-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.